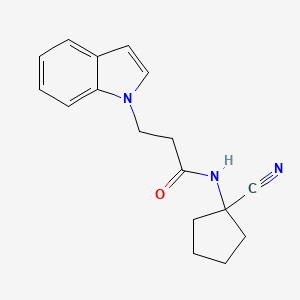
N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
作用机制
CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase, which is responsible for the breakdown of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain, leading to enhanced N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic neurotransmission. This increased N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic activity can reduce the excitability of neurons and potentially reduce seizure activity in epilepsy. Additionally, increased N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic activity can have anxiolytic and antidepressant effects, making CPP-115 a promising candidate for the treatment of these disorders.
Biochemical and Physiological Effects
CPP-115 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide levels in the brain, CPP-115 has been shown to increase the levels of other inhibitory neurotransmitters, such as glycine and taurine. Additionally, CPP-115 has been shown to increase the expression of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide receptors in the brain, potentially enhancing the effects of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic neurotransmission. These effects have been associated with reduced seizure activity, anxiolytic effects, and antidepressant effects.
实验室实验的优点和局限性
CPP-115 has several advantages for lab experiments, including its potency and selectivity as a N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase inhibitor. Additionally, CPP-115 has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic effects. However, there are also limitations to working with CPP-115 in lab experiments. The synthesis of CPP-115 is complex and requires specialized equipment, making it difficult to obtain in large quantities. Additionally, the effects of CPP-115 on human subjects are not well understood, making it difficult to translate preclinical findings to clinical applications.
未来方向
There are several potential future directions for research on CPP-115. One area of interest is in the development of new analogs and derivatives of CPP-115 with improved pharmacokinetic properties and enhanced therapeutic potential. Additionally, further studies are needed to understand the effects of CPP-115 on human subjects and to determine its safety and efficacy in clinical applications. Finally, there is a need for more research on the potential use of CPP-115 in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion
CPP-115 is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase, with potential therapeutic applications in epilepsy, anxiety, depression, and addiction. The synthesis of CPP-115 is complex, but it has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic effects. While there are limitations to working with CPP-115 in lab experiments, there are also several potential future directions for research on this compound. Overall, CPP-115 is a promising candidate for the development of new treatments for neurological and psychiatric disorders.
合成方法
CPP-115 can be synthesized through a multistep process involving the reaction of several intermediates. The first step involves the formation of 1-cyanocyclopentanecarboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is reacted with 1H-indole-1-carboxylic acid to form the desired amide product, CPP-115. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
CPP-115 has been studied extensively in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders. One of the primary applications of CPP-115 is in the treatment of epilepsy. Studies have shown that CPP-115 can increase the levels of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been investigated for its potential use in the treatment of anxiety, depression, and addiction. These studies have shown promising results, indicating that CPP-115 may have broad therapeutic potential in the field of neuropsychiatry.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-13-17(9-3-4-10-17)19-16(21)8-12-20-11-7-14-5-1-2-6-15(14)20/h1-2,5-7,11H,3-4,8-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMNRRQQNUDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
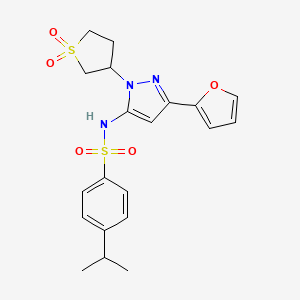
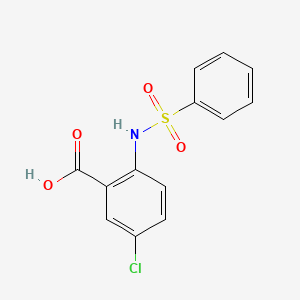
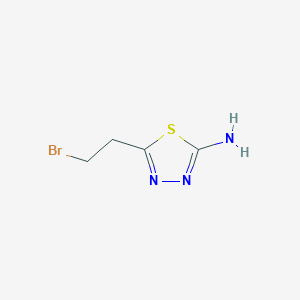
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)
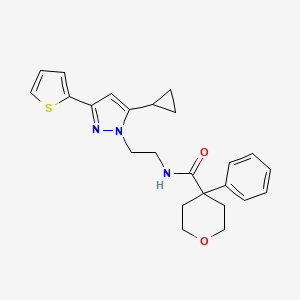


![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
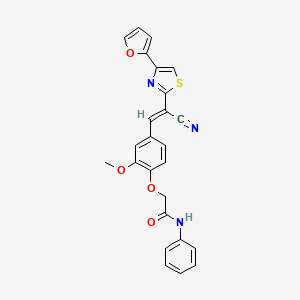
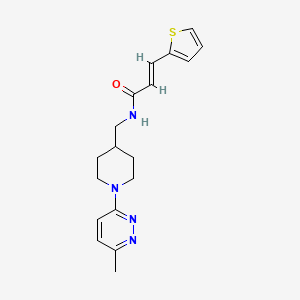
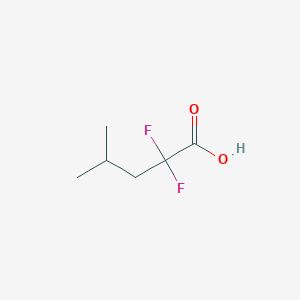
![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)
![4-butoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2585916.png)